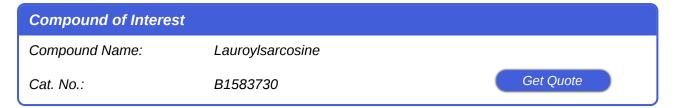


An In-depth Technical Guide to Lauroylsarcosine and Its Synonyms in Scientific Literature

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lauroylsarcosine**, a versatile anionic surfactant with wide-ranging applications in scientific research and the pharmaceutical industry. This document delves into its chemical synonyms, physicochemical properties, and detailed experimental protocols. Furthermore, it explores its influence on key biological processes, including its role in modulating cellular signaling pathways.

Chemical Identity and Synonyms

Lauroylsarcosine is a fatty acid derivative of sarcosine, an N-methylated amino acid. In scientific literature, it is referred to by a multitude of synonyms, which can be broadly categorized into chemical names, trade names, and identifiers. Understanding these synonyms is crucial for conducting exhaustive literature searches and for clear communication in research and development.

Table 1: Synonyms and Identifiers for Lauroylsarcosine



Category	Synonym/Identifier	
IUPAC Name	2-[dodecanoyl(methyl)amino]acetic acid	
CAS Number	97-78-9	
Common Synonyms	N-Lauroylsarcosine, Lauroyl sarcosine, N- Dodecanoyl-N-methylglycine, Sarkosyl	
Trade Names	Hamposyl L, Maprosyl L, Crodasinic L, Nikkol Sarcosinate LH, Sarkosyl L	
Salt Form (Sodium Salt) Synonyms	Sodium Lauroyl Sarcosinate, Sarkosyl NL, Gardol	
Salt Form (Sodium Salt) CAS Number	137-16-6	

Physicochemical Properties

The utility of **Lauroylsarcosine** in various applications stems from its distinct physicochemical properties as an anionic surfactant. These properties are summarized in the table below.

Table 2: Physicochemical Properties of Lauroylsarcosine and its Sodium Salt

Property	Value	Reference
Molecular Formula	C15H29NO3	[1]
Molecular Weight	271.40 g/mol	[1]
Appearance	White hygroscopic powder	[1]
Critical Micelle Concentration (CMC)	14.6 mM (20-25°C)	[2][3]
Solubility in Water	293 g/L at 20°C (Sodium Salt)	[2][4]
рКа	~3.6	[4][5]
Melting Point	45-49 °C	[1]



Experimental Protocols

Lauroylsarcosine and its sodium salt, commonly known under the trade name Sarkosyl, are integral components in a variety of standard laboratory protocols, primarily due to their ability to disrupt cell membranes and solubilize proteins.

Genomic DNA Extraction from Bacteria

This protocol outlines a common method for extracting genomic DNA from bacterial cells, utilizing Sarkosyl to lyse the cell wall and membrane.

Materials:

- Bacterial cell pellet
- Lysis Buffer (20 mM Tris-HCl pH 7.5, 50 mM EDTA, 100 mM NaCl)
- Lysozyme (20 mg/mL in Lysis Buffer, freshly prepared)
- 10% (w/v) Sarkosyl (N-lauroylsarcosine sodium salt) solution
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

- Resuspend the bacterial cell pellet in 500 μL of Lysis Buffer.
- Add 50 µL of freshly prepared Lysozyme solution and incubate at 37°C for 30 minutes.
- Add 60 μL of 10% Sarkosyl solution and mix gently by inverting the tube until the solution becomes clear and viscous.



- Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol and mix by gentle inversion for 5 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
- Add 1/10th volume of 3 M Sodium Acetate and 2 volumes of ice-cold 100% Ethanol.
- Mix gently to precipitate the DNA. A white, stringy precipitate should become visible.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Carefully discard the supernatant and wash the pellet with 500 μL of ice-cold 70% Ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Discard the supernatant and air-dry the pellet for 10-15 minutes.
- Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Solubilization of Inclusion Bodies

Recombinant proteins overexpressed in bacteria often form insoluble aggregates known as inclusion bodies. Sarkosyl is a mild detergent used to solubilize these proteins while aiming to preserve their native conformation.[6][7][8][9]

Materials:

- Inclusion body pellet
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
- Sarkosyl solutions at various concentrations (e.g., 0.1% to 2% w/v in Lysis Buffer)
- Dialysis buffer (specific to the protein of interest)

Procedure:



- Resuspend the inclusion body pellet in Lysis Buffer.
- Add Sarkosyl solution to the desired final concentration. The optimal concentration needs to be determined empirically for each protein but often ranges from 0.1% to 1% (w/v).[8]
- Incubate the suspension with gentle agitation at room temperature or 4°C for 1-2 hours to allow for solubilization.
- Centrifuge at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
- Carefully collect the supernatant containing the solubilized protein.
- To refold the protein, the Sarkosyl must be removed. This is typically achieved through dialysis against a large volume of a suitable refolding buffer. The dialysis buffer should not contain Sarkosyl.

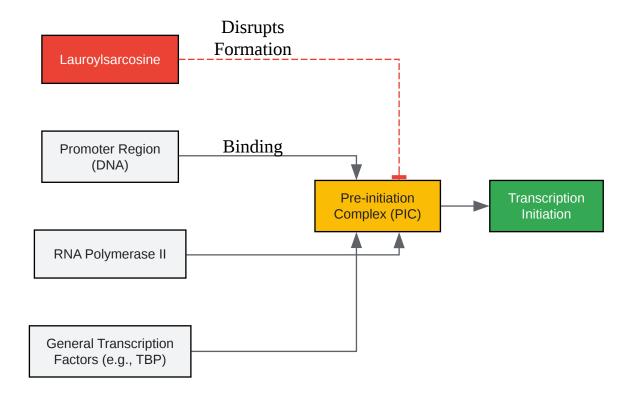
Biological Activities and Signaling Pathways

Beyond its utility as a biochemical reagent, **Lauroylsarcosine** exhibits biological activities and can influence cellular processes, including signaling pathways. Its primary mode of action is the disruption of lipid bilayers and protein structures.

Inhibition of Transcription Initiation

Lauroylsarcosine has been shown to inhibit the initiation of transcription by RNA polymerase. [10] While the precise molecular cascade is not fully elucidated in all contexts, the general mechanism involves the disruption of the pre-initiation complex (PIC) formation on the DNA promoter region.





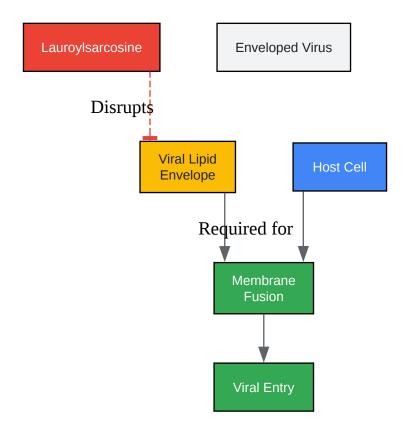
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Caption: **Lauroylsarcosine** inhibits transcription initiation by disrupting the formation of the pre-initiation complex.

Disruption of Viral Envelope and Inhibition of Fusion

Lauroylsarcosine's surfactant properties make it effective at disrupting the lipid envelopes of viruses. This can inhibit viral entry into host cells by preventing the fusion of the viral membrane with the host cell membrane.[11][12]





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Caption: **Lauroylsarcosine** disrupts the viral lipid envelope, thereby inhibiting membrane fusion and viral entry into the host cell.

Conclusion

Lauroylsarcosine, known by various synonyms in scientific and commercial contexts, is a powerful anionic surfactant with indispensable roles in molecular biology and protein biochemistry. Its well-characterized physicochemical properties make it a reliable tool for cell lysis and protein solubilization. Furthermore, its ability to disrupt biological membranes provides a basis for its broader biological effects, including the inhibition of transcription and viral infection. A thorough understanding of this compound, from its basic chemical identity to its complex biological interactions, is essential for researchers and professionals in the life sciences and drug development fields.

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